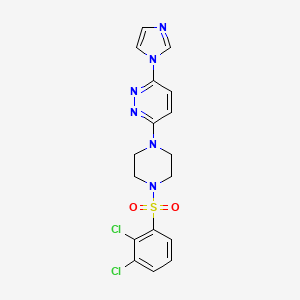

3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N6O2S/c18-13-2-1-3-14(17(13)19)28(26,27)25-10-8-23(9-11-25)15-4-5-16(22-21-15)24-7-6-20-12-24/h1-7,12H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDJSPIOWGOOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C18H16Cl2N4O3S

- Molecular Weight : 439.31 g/mol

- CAS Number : 1021066-88-5

The compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The sulfonamide group in the structure may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines.

Biological Activity Data

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of the compound against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant antitumor potential.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological properties revealed that the compound acts as a modulator of serotonin receptors. This suggests a potential role in treating mood disorders, although further studies are necessary to elucidate the exact mechanisms involved.

Research Findings

Recent research has highlighted the compound's promising biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress induction.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, which could be beneficial in neurodegenerative diseases.

Scientific Research Applications

Antipsychotic Properties

One of the most significant applications of this compound is its potential as an antipsychotic agent. It is related to the structure of known antipsychotic drugs like Cariprazine, which targets dopamine receptors to alleviate symptoms of schizophrenia and bipolar disorder. Research indicates that compounds with similar piperazine and imidazole structures can modulate dopaminergic pathways effectively, suggesting a promising avenue for further development in treating psychotic disorders .

Anti-inflammatory Effects

Studies have shown that derivatives of pyridazine exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the sulfonyl group in this compound enhances its ability to interact with inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar structures have demonstrated effectiveness against various bacterial strains and fungi. For instance, pyrazole derivatives have shown significant inhibition against pathogens like Cytospora sp. and Fusarium solani, indicating that this compound may possess similar antimicrobial activity .

Case Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in hyperactivity and stereotypic behaviors associated with dopaminergic overactivity. The findings suggest that it may serve as a novel treatment for schizophrenia, warranting further clinical investigation .

Case Study 2: Anti-inflammatory Response

In vitro studies revealed that this compound effectively reduced the secretion of inflammatory markers in human macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis or Crohn's disease .

Q & A

Q. Optimization strategies :

- Use statistical design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and reagent stoichiometry .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with NMR spectroscopy .

- Purify intermediates via recrystallization or column chromatography to minimize side products .

Basic: How does the compound’s structure influence its biological activity, and what in vitro assays are recommended for initial screening?

The structural features critical for activity include:

Q. Recommended assays :

- Enzyme inhibition assays : Target kinases or proteases due to the compound’s heterocyclic motifs .

- Cellular viability assays (e.g., MTT) to assess cytotoxicity in cancer or microbial models .

- Receptor binding studies (e.g., radioligand displacement) for neurotransmitter receptors, given piperazine’s historical relevance in CNS targeting .

Advanced: How can computational methods like quantum chemical calculations aid in predicting reaction pathways or biological interactions?

- Reaction pathway prediction :

Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfonylation or substitution steps . - Molecular docking :

Screen the compound against protein databases (e.g., PDB) to predict binding affinities for targets like viral proteases or bacterial enzymes . - Pharmacokinetic modeling :

Predict ADMET properties (e.g., logP, metabolic stability) using tools like Schrödinger’s QikProp or SwissADME .

Example : ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error synthesis .

Advanced: How should researchers address discrepancies in biological activity data across different studies?

Case analysis : If one study reports anti-viral activity while another shows no effect:

- Structural validation : Confirm compound purity and stereochemistry via HPLC-MS and X-ray crystallography .

- Assay conditions : Compare buffer pH, cell lines, and incubation times; subtle variations can alter results .

- Control benchmarking : Use known inhibitors (e.g., ribavirin for anti-viral assays) to validate experimental setups .

Example : Pyridazine derivatives with minor substituent changes (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) exhibit divergent activities, necessitating precise structural documentation .

Advanced: What strategies are effective for optimizing the compound’s pharmacokinetic properties while maintaining efficacy?

- Bioisosteric replacement : Substitute the imidazole ring with triazole or pyrazole to improve solubility without sacrificing binding affinity .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the sulfonyl moiety to enhance oral bioavailability .

- Metabolic stability : Use microsomal incubation assays to identify metabolic hotspots (e.g., piperazine oxidation) and block them with fluorine or methyl groups .

Example : Analogues with 3,4,5-trimethylpyrazole showed improved metabolic stability compared to unsubstituted imidazole derivatives .

Advanced: How can researchers validate target engagement and mechanism of action in complex biological systems?

- Chemical proteomics : Use affinity chromatography or activity-based protein profiling (ABPP) to identify binding partners .

- Kinetic studies : Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition in kinase assays .

- CRISPR/Cas9 knockout models : Validate specificity by testing activity in cells lacking the putative target .

Table 1: Structural and Functional Comparison with Analogues

| Compound Name | Key Structural Differences | Reported Activity | Reference |

|---|---|---|---|

| 6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Triazolo-pyridazine core | Anti-viral | |

| 3-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine | Ethoxybenzoyl substitution | Analgesic | |

| 3-(Furan-2-yl)-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine | Furan and methoxy groups | Anti-inflammatory |

Advanced: What analytical techniques are critical for resolving structural ambiguities in synthetic intermediates?

- 2D-NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm piperazine sulfonylation .

- High-resolution mass spectrometry (HRMS) to verify molecular formulas of novel intermediates .

- X-ray crystallography for absolute configuration determination, especially in chiral derivatives .

Advanced: How can cross-disciplinary approaches (e.g., materials science) expand the compound’s applications beyond medicinal chemistry?

- Nanoparticle functionalization : Conjugate the compound to gold nanoparticles for targeted drug delivery .

- Polymer composites : Incorporate into biodegradable polymers for sustained-release formulations .

- Catalysis : Explore metal-coordination properties for use in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.